

Iridium Tetrachloride: A Versatile Precursor for Advanced Catalysis

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Compound of Interest

Compound Name: *Iridium tetrachloride*

Cat. No.: *B158598*

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Iridium tetrachloride (IrCl_4), often in its hydrated form, stands as a pivotal precursor in the synthesis of a diverse array of highly efficient iridium-based catalysts.^{[1][2]} Its utility spans a wide spectrum of chemical transformations crucial for academic research, industrial processes, and the development of novel pharmaceuticals.^{[2][3]} This inorganic compound serves as a foundational building block for generating catalysts capable of facilitating complex organic reactions, including asymmetric hydrogenation, C-H activation, and cross-coupling reactions.^{[4][5][6]} The significance of iridium catalysts derived from **iridium tetrachloride** lies in their exceptional stability, selectivity, and efficiency, often under demanding reaction conditions.^[5]

Application in Asymmetric Hydrogenation

Iridium-catalyzed asymmetric hydrogenation is a cornerstone for the stereoselective synthesis of chiral molecules, particularly chiral amines, which are vital components in many pharmaceutical compounds.^{[3][4]} Catalysts generated *in situ* from **iridium tetrachloride** or its derivatives, in combination with chiral ligands, demonstrate remarkable enantioselectivity in the reduction of imines and other prochiral substrates.^[4]

Quantitative Data for Asymmetric Hydrogenation of a Dialkyl Imine

Entry	Substrate	Catalyst System	Solvent	Yield (%)	ee (%)	Reference
1	Dialkyl Imine	$\text{H}_2\text{IrCl}_6 \cdot x\text{H}_2$ O / Chiral Phosphine-Amine- Phosphine Ligand	n-Propanol	High	High	[4]

Experimental Protocol: Asymmetric Hydrogenation of a Dialkyl Imine

This protocol is adapted from procedures for the asymmetric hydrogenation of dialkyl imines using an iridium catalyst precursor.[4]

1. Catalyst Pre-formation:

- Under an inert atmosphere (e.g., in a glovebox), add tetrachloroiridium hydrate dihydrochloride (0.0015 mmol) and the chiral phosphine-amine-phosphine ligand (0.0015 mmol) to a dry Schlenk flask.
- Add anhydrous n-propanol (1 mL) and stir the mixture at room temperature for 30 minutes to facilitate the formation of the active catalyst complex.

2. Reaction Setup:

- In a separate vial, dissolve the dialkyl imine substrate (0.3 mmol) and $\text{Mg}(\text{OTf})_2$ (0.015 mmol) in anhydrous n-propanol (2 mL).
- Transfer this substrate solution to the flask containing the pre-formed catalyst.

3. Hydrogenation:

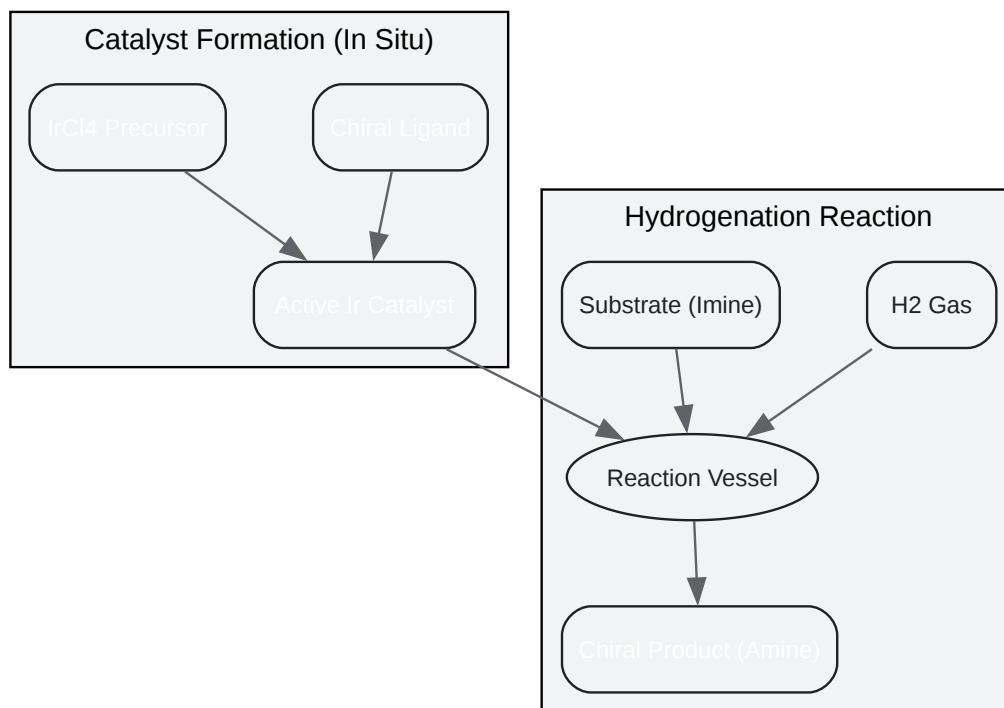
- Place the reaction flask into a high-pressure autoclave.
- Purge the autoclave with hydrogen gas three times.
- Pressurize the autoclave to 35 atm with hydrogen gas.

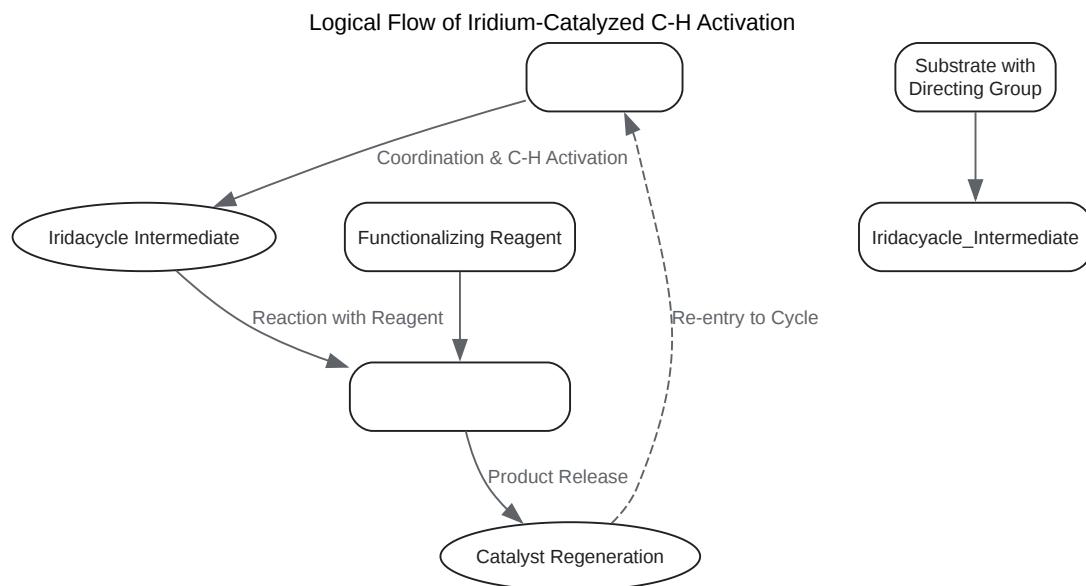
- Stir the reaction mixture at -10 °C for 24 hours.

4. Work-up and Analysis:

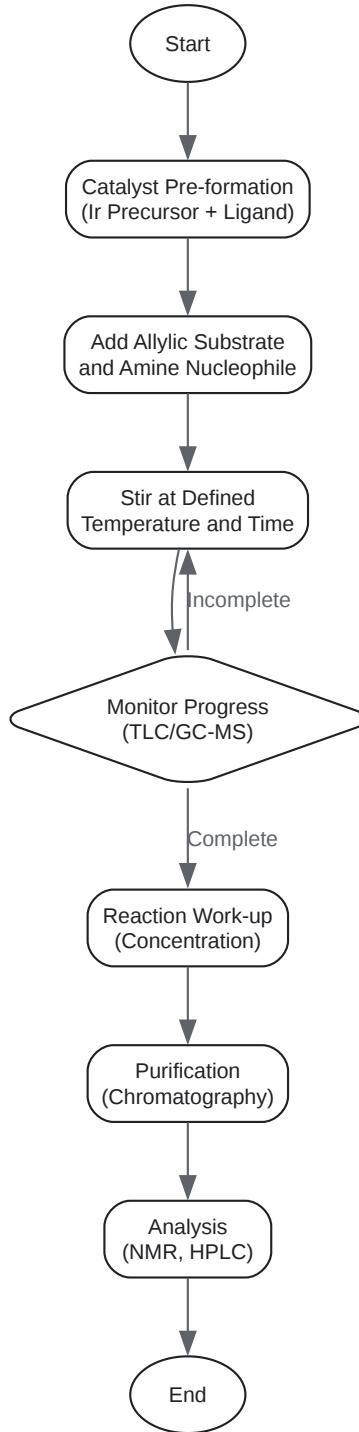
- Carefully release the hydrogen pressure.
- Remove the solvent under reduced pressure.
- The conversion and enantiomeric excess can be determined by ^1H NMR spectroscopy and chiral HPLC analysis of the crude product.

Workflow for Asymmetric Hydrogenation





Experimental Workflow for Allylic Amination

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